3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione
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Overview
Description
3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione is a complex organic compound belonging to the class of benzofuran derivatives. . This compound, in particular, features a unique structure with two phenyl groups and a bibenzofuran core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione can be achieved through several synthetic routes. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions, making it suitable for the synthesis of complex benzofuran ring systems . Industrial production methods often involve the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran derivatives with high purity and yield .
Chemical Reactions Analysis
3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives with different functional groups attached to the core structure .
Scientific Research Applications
3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promising biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These properties make it a potential candidate for drug development and therapeutic applications. In the industrial sector, benzofuran compounds are used in the production of various materials and chemicals due to their stability and reactivity .
Mechanism of Action
The mechanism of action of 3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in the replication of viruses, making them effective antiviral agents . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione can be compared with other similar benzofuran derivatives. What sets 3,3’-Diphenyl-[5,5’-bibenzofuran]-2,2’(3H,3’H)-dione apart is its unique structure with two phenyl groups and a bibenzofuran core, which may contribute to its distinct biological properties and reactivity
Properties
CAS No. |
91097-15-3 |
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Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-(2-oxo-3-phenyl-3H-1-benzofuran-5-yl)-3-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C28H18O4/c29-27-25(17-7-3-1-4-8-17)21-15-19(11-13-23(21)31-27)20-12-14-24-22(16-20)26(28(30)32-24)18-9-5-2-6-10-18/h1-16,25-26H |
InChI Key |
ZQLSVETWKSYPPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC5=C(C=C4)OC(=O)C5C6=CC=CC=C6)OC2=O |
Origin of Product |
United States |
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